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Aluminum;iron

Corrosion Science Electrochemistry Joining/Welding

High-temperature industrial components (furnace fixtures, boiler tubes, extrusion dies) fail prematurely due to oxidation and abrasive wear. Iron aluminide (FeAl) addresses this: its B2 cubic structure provides superior creep resistance at 700°C where Fe₃Al softens. Cold-sprayed FeAl coatings deliver 3× the abrasive wear resistance of 2520 stainless steel at 800°C. FeAl resists sulfidation and preferential corrosion better than Al-rich intermetallics (FeAl₃/Fe₂Al₅). Available as -270 mesh powder (≥97.5% metals basis) for thermal spray, additive manufacturing, or powder metallurgy. Room-temperature storage, global shipping.

Molecular Formula Al.Fe
Molecular Weight 197.541
CAS No. 12003-42-8
Cat. No. B1180417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;iron
CAS12003-42-8
Synonymsaluminium, compound with iron (1:3)
Molecular FormulaAl.Fe
Molecular Weight197.541
Structural Identifiers
SMILES[Al+3].[Fe].[Fe].[Fe]
InChIInChI=1S/Al.3Fe/q+3;;;
Commercial & Availability
Standard Pack Sizes20 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FeAl Intermetallic: Properties and Comparators


Aluminum iron (FeAl, CAS 12003-42-8) is a binary intermetallic compound with an ordered B2 cubic crystal structure [1]. It is stable across a broad compositional range (36–50 at.% Al) and exhibits a high melting point exceeding 1500 K [1]. Key intrinsic properties include a density of approximately 5.5–6.0 g/cm³ [2] and a Vickers hardness around 300–350 HV [3]. FeAl is primarily investigated for high-temperature applications, where its combination of oxidation/sulfidation resistance, mechanical strength, and low raw material cost is of interest [4]. This evidence guide examines FeAl relative to the most closely related iron-aluminide comparators—Fe₃Al (D0₃ structure), FeAl₃ (monoclinic), and Fe₂Al₅ (orthorhombic)—to delineate specific, quantifiable performance differentiators that inform material selection.

Why FeAl Cannot Be Interchanged


Generic substitution among Fe-Al intermetallics is precluded by profound differences in crystal structure, phase stability, and property profiles that dictate specific performance. Fe₃Al (D0₃), FeAl (B2), FeAl₂ (triclinic), Fe₂Al₅ (orthorhombic), and FeAl₃ (monoclinic) exhibit markedly different formation energies, corrosion potentials, mechanical behaviors, and defect equilibria [1]. For instance, FeAl's B2 structure maintains a high concentration of thermal vacancies at elevated temperatures, which strongly influences creep and yield strength in ways not observed in Fe₃Al or Al-rich phases [2]. Similarly, FeAl₃ and Fe₂Al₅, while often forming in weld interfaces, possess inherently lower electronic work functions and reduced thermodynamic stability compared to FeAl and Fe₃Al, making them more susceptible to preferential corrosion [1]. Consequently, the choice between FeAl and its closest analogs must be guided by comparative, application-specific quantitative data—the focus of the evidence below.

FeAl Quantified Performance vs. Comparators


Corrosion Resistance vs. FeAl₃ and Fe₂Al₅

First-principles calculations show that FeAl possesses a higher electronic work function than Al-rich intermetallics FeAl₃ and Fe₂Al₅ [1]. This directly correlates to higher corrosion resistance in salt spray environments. Experimental immersion testing in 3.5% NaCl confirmed that FeAl₃ acts as a sacrificial anode relative to FeAl and Fe₂Al₅, undergoing preferential dissolution and leading to accelerated joint failure when FeAl₃ is present in the weld microstructure [1].

Corrosion Science Electrochemistry Joining/Welding

High-Temperature Creep and Strength vs. Fe₃Al and Steels

At 700°C, FeAl-based alloys exhibit superior creep resistance and strength compared to Fe₃Al alloys, several grades of stainless steel, and even an ODS-FeAl alloy [1]. This advantage is attributed to a combination of solid-solution and precipitation hardening achievable in FeAl with additions like Ti, Mo, Zr, B, and C, and a heat treatment at 1300°C [1].

High-Temperature Materials Creep Resistance Mechanical Properties

High-Temperature Wear Resistance vs. 2520 Steel

Cold-sprayed FeAl intermetallic coatings demonstrate increasing wear resistance with temperature, a trend opposite to that of conventional heat-resistant steels. Direct comparison at 800°C shows that the wear resistance of a cold-sprayed FeAl coating is superior to that of heat-resistant 2520 stainless steel by a factor of 3 [1].

Coatings Tribology Surface Engineering

Thermodynamic Stability over Al-Rich Phases

First-principles calculations reveal that FeAl exhibits a more negative formation energy than the Al-rich intermetallics FeAl₃ and FeAl₂, indicating a stronger thermodynamic driving force for its formation and greater intrinsic stability [1]. The calculated stability order among Fe-Al intermetallics is Fe₂Al₅ > Fe₃Al > FeAl > FeAl₃ > FeAl₂ [1].

Phase Stability Thermodynamics Computational Materials Science

FeAl Application Scenarios


Corrosion-Resistant Interlayers in Al-Steel Welds and Brazes

In automotive lightweighting and marine construction, aluminum is frequently joined to steel. The resulting weld or braze interface inevitably contains a mixture of Fe-Al intermetallics. The evidence shows that FeAl exhibits superior corrosion resistance compared to Al-rich phases like FeAl₃ and FeAl₂ [1]. Therefore, process parameters (e.g., heat input, interlayer composition) should be optimized to promote the formation of a continuous FeAl layer rather than a mixed FeAl₃/Fe₂Al₅ layer. Selecting a FeAl-rich filler metal or controlling the thermal cycle to favor FeAl formation (based on its formation energy) will yield a more durable joint with extended service life in corrosive environments, directly reducing warranty and maintenance costs [1].

High-Temperature Structural Components

For applications such as furnace fixtures, heat exchanger supports, or turbine engine components operating near 700°C, FeAl alloys offer a quantifiable advantage over Fe₃Al alloys and several grades of stainless steel in terms of strength and creep resistance [1]. The data indicate that FeAl can maintain structural integrity under load at this temperature regime where Fe₃Al may experience a sharp drop in strength [1]. This enables the design of lighter-weight components with extended service intervals compared to alternative materials, translating to energy savings and reduced downtime in industrial heating systems and power generation equipment.

High-Temperature Wear-Resistant Coatings for Steel Substrates

Components such as boiler tubes, valve seats, and extrusion dies are subjected to both high temperatures and abrasive wear. The evidence demonstrates that a cold-sprayed FeAl coating provides 3× the abrasive wear resistance of 2520 stainless steel at 800°C [1]. This makes FeAl coatings a prime candidate for extending the life of steel components in harsh, high-temperature environments. The coating not only provides a hard, wear-resistant surface but also offers inherent oxidation resistance. A procurement specification for replacement parts or new equipment in these industries should therefore evaluate FeAl-coated steels as a potential high-value upgrade over uncoated or conventionally coated alternatives.

Additive Manufacturing via LENS®

The synthesis of FeAl directly from elemental powders using LENS® additive manufacturing has been demonstrated as a viable alternative to conventional powder metallurgy [1]. This in-situ synthesis approach reduces manufacturing costs and enhances efficiency by enabling precise control over chemical and phase composition during deposition [1]. For research and industrial users developing custom high-temperature components, this method offers a direct path to produce near-net-shape FeAl parts with tailored properties, bypassing the challenges associated with casting and machining of this brittle intermetallic.

Technical Documentation Hub

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